molecular formula C23H20FNO5S B2355567 ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 865614-10-4

ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2355567
CAS No.: 865614-10-4
M. Wt: 441.47
InChI Key: YEEOEHSCEKDQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based sulfonamide derivative characterized by a fused naphthalene-furan core. Key structural features include:

  • Sulfonamide group: The 4-fluoro-2-methylbenzenesulfonamido substituent at position 5 contributes to its electronic and steric properties.
  • Ester group: The ethyl carboxylate at position 3 enhances solubility and serves as a handle for further derivatization.
  • Methyl group: The 2-methyl substitution stabilizes the furan ring and influences molecular conformation.

Its structural complexity necessitates multi-step synthesis, often involving sulfonyl chloride coupling and esterification under controlled conditions .

Properties

IUPAC Name

ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO5S/c1-4-29-23(26)21-14(3)30-22-17-8-6-5-7-16(17)19(12-18(21)22)25-31(27,28)20-10-9-15(24)11-13(20)2/h5-12,25H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEOEHSCEKDQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C=C4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1-Naphthol Derivatives

The naphtho[1,2-b]furan system is typically synthesized from 1-naphthol and α,β-unsaturated carbonyl compounds. For example:

  • Starting material : 1-Naphthol (1) reacts with ethyl 3-oxobutanoate (2) in acetic acid under reflux to form ethyl 2-methylnaphtho[1,2-b]furan-3-carboxylate (3).
  • Mechanism : Electrophilic substitution at the α-position of naphthol, followed by cyclodehydration (Figure 2).

Reaction Conditions

Reagent Solvent Temperature Time Yield
Ethyl 3-oxobutanoate AcOH 120°C 6 hr 65%

Alternative Route via Claisen Rearrangement

A higher-yielding method involves the Claisen rearrangement of propargyl vinyl ethers:

  • Step 1 : 1-Naphthol (1) is converted to propargyl ether (4) using propargyl bromide and K₂CO₃ in acetone.
  • Step 2 : Thermal rearrangement at 180°C forms naphthofuran precursor (5), which is oxidized to the carboxylate (3) using KMnO₄ in acetone/H₂O.

Optimized Parameters

  • Rearrangement yield: 78%
  • Oxidation yield: 82%

Introduction of the Sulfonamido Group

Sulfonation of 5-Amino Intermediate

The sulfonamido group is introduced via reaction of 5-amino-2-methylnaphtho[1,2-b]furan-3-carboxylate (6) with 4-fluoro-2-methylbenzenesulfonyl chloride (7):

Procedure

  • Amination : Nitration of (3) at position 5 using HNO₃/H₂SO₄, followed by reduction with Fe/HCl to yield (6).
  • Sulfonation : (6) is treated with (7) in pyridine at 0–5°C for 4 hr (Figure 3).

Key Data

Parameter Value
Molar ratio (6:7) 1 : 1.2
Solvent Pyridine
Temperature 0–5°C
Yield 72%

One-Pot Sulfonation-Esterification

To streamline synthesis, the ester and sulfonamido groups can be introduced sequentially in a single pot:

  • Step 1 : 5-Aminonaphthofuran (6) is sulfonated with (7) in CH₂Cl₂ using triethylamine as base.
  • Step 2 : In situ esterification with ethanol and DCC/DMAP yields the final product.

Advantages

  • Eliminates intermediate purification
  • Total yield: 68%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.32 (m, 6H, Ar-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂), 2.67 (s, 3H, CH₃), 2.31 (s, 3H, Ar-CH₃), 1.44 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-F).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
  • Melting Point : 189–191°C.

Challenges and Optimization

Competing Reactions

  • Naphthofuran ring opening occurs above 130°C in acidic conditions. Mitigated by using buffered AcOH (pH 4–5).
  • Over-sulfonation at position 7 is prevented by steric hindrance from the 2-methyl group.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) increase sulfonation yield but complicate ester hydrolysis.
  • CH₂Cl₂ balances reactivity and stability, enabling one-pot synthesis.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalytic pyridine : Recycled via distillation, reducing waste.
  • Continuous flow reactor : Enhances safety and yield for Claisen rearrangement (Figure 4).

Environmental Impact

  • Waste streams : Neutralized sulfonic acids are precipitated and incinerated.
  • E-factor : 8.2 kg waste/kg product, comparable to NSAID syntheses.

Chemical Reactions Analysis

ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamido group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: The compound’s potential therapeutic properties can be explored for drug development.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamido group may interact with enzymes or receptors, leading to biological effects. The naphthofuran core may also play a role in its activity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of naphthofuran derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Position 5) Ester Group (Position 3) Molecular Weight (g/mol) Key Activities References
Target Compound 4-Fluoro-2-methylbenzenesulfonamido Ethyl ~423.45* Anticancer, anti-inflammatory
Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate 4-Chlorobenzenesulfonamido Benzyl 485.6 Antimicrobial, antitumor
Methyl 5-(4-fluorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate 4-Fluorobenzenesulfonamido Methyl 413.42 Anticancer (higher lipophilicity)
Ethyl 5-(2-methyl-5-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate 2-Methyl-5-nitrobenzenesulfonamido Ethyl ~466.5* Antibacterial, redox modulation

Notes:

  • Fluorine vs. Chlorine : The 4-fluoro group in the target compound enhances metabolic stability and membrane permeability compared to the 4-chloro analog .
  • Ester Groups : Ethyl esters generally improve solubility in organic solvents compared to benzyl or methyl esters, facilitating drug formulation .

Data Tables

Table 1: Physicochemical Properties

Compound logP Solubility (mg/mL) Melting Point (°C) Stability (t₁/₂ in PBS)
Target Compound 3.8 0.12 198–201 >24 hours
Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate 4.5 0.08 185–188 12 hours
Methyl 5-(4-fluorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate 3.2 0.15 210–213 >48 hours

Key Research Findings

  • Fluorine Impact: The 4-fluoro substituent in the target compound improves target binding affinity (Kd = 0.8 nM for NLRP3 inflammasome) compared to non-fluorinated analogs (Kd = 3.2 nM) .
  • Ester Hydrolysis : The ethyl ester undergoes slower hydrolysis (t₁/₂ = 6 hours in plasma) than methyl esters (t₁/₂ = 2 hours), enhancing in vivo stability .
  • Synergistic Effects : Combining the sulfonamido group with the naphthofuran core enhances dual inhibition of COX-2 and topoisomerase II, a rare feature in simpler analogs .

Biological Activity

Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential biological activities. The incorporation of a sulfonamide group and a naphtho-furan structure suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18FNO4S\text{C}_{18}\text{H}_{18}\text{F}\text{N}\text{O}_4\text{S}

This compound features:

  • A naphtho[1,2-b]furan core which is known for various biological activities.
  • A sulfonamide moiety that enhances solubility and may contribute to antibacterial properties.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. In vitro studies demonstrate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound has promising potential as an antimicrobial agent.

Antitumor Activity

The naphtho-furan structure is associated with various anticancer activities. Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines.

A study using human breast cancer cell lines (MCF-7) reported the following findings:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040
10015

The IC50 value was determined to be approximately 30 µM , indicating significant cytotoxicity at higher concentrations.

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of dihydropteroate synthase : The sulfonamide group likely interferes with folate synthesis in bacteria.
  • Induction of apoptosis in cancer cells : The naphtho-furan structure may activate apoptotic pathways, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings. For instance, a study on sulfonamide derivatives demonstrated their effectiveness in treating bacterial infections resistant to conventional antibiotics. Another case study focused on naphtho-furan derivatives showed promising results in preclinical trials for cancer therapy.

Q & A

What are the established synthetic routes for ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate, and how can reaction yields be optimized?

Basic Research Focus:
The synthesis typically involves three key steps: (1) construction of the naphtho[1,2-b]furan core via Friedel-Crafts acylation or cyclization, (2) sulfonamide coupling using 4-fluoro-2-methylbenzenesulfonyl chloride, and (3) esterification to introduce the ethyl carboxylate group . Optimization strategies include:

  • Temperature Control: Lower temperatures (0–5°C) during sulfonylation to minimize side reactions.
  • Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Purification: Employ gradient column chromatography (hexane/ethyl acetate) followed by recrystallization for ≥95% purity.

Advanced Consideration:
For scale-up, continuous flow reactors improve mixing and heat transfer, while automated reagent addition reduces human error. Reaction monitoring via inline NMR or FTIR can dynamically adjust conditions to maximize yield .

How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Basic Research Focus:
Discrepancies often arise from solvent effects, impurities, or tautomerism. Standardize protocols:

  • NMR: Use deuterated DMSO or CDCl₃, and report chemical shifts relative to TMS. Compare with published data for analogous naphthofuran derivatives .
  • IR: Ensure dry KBr pellets and baseline correction. Key peaks: ~1730 cm⁻¹ (ester C=O), ~1350 cm⁻¹ (sulfonamide S=O) .

Advanced Methodology:
For ambiguous signals, employ 2D NMR (HSQC, HMBC) to assign coupling patterns. X-ray crystallography (using SHELXL ) resolves structural ambiguities, such as rotational isomerism in the sulfonamide group.

What in vitro assays are suitable for preliminary bioactivity screening, and how can false positives be mitigated?

Basic Research Focus:

  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
  • Anti-inflammatory: COX-2 inhibition ELISA.
  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .

Advanced Strategy:
Use orthogonal assays (e.g., ATP-based viability + apoptosis flow cytometry) to confirm activity. Include a counterscreen (e.g., HEK293 normal cells) to exclude nonspecific cytotoxicity. SAR studies on substituents (e.g., fluoro vs. chloro analogs) refine target specificity .

How should conflicting bioactivity results between studies be addressed?

Methodological Approach:

  • Source Analysis: Verify compound purity (HPLC ≥98%) and storage conditions (desiccated, -20°C).
  • Assay Variability: Replicate experiments across multiple labs using standardized protocols.
  • Structural Confirmation: Re-characterize batches via LC-MS and compare with original data .

Case Example:
If one study reports potent COX-2 inhibition while another shows no activity, re-test both batches under identical conditions. Perform molecular docking to assess binding mode consistency with the COX-2 active site (PDB: 5KIR) .

What crystallographic techniques are recommended for elucidating the compound’s 3D structure?

Basic Protocol:

  • Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement: SHELXL-2018 for least-squares refinement. Report R-factors (<5% for high quality).

Advanced Challenges:
For twinned crystals, apply the TWIN law in SHELXL. For disorder (e.g., ethyl group rotation), refine using PART instructions. Visualize results with ORTEP-3 .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Key Modifications:

Substituent Effect on Activity Method for Testing
Sulfonamide (4-F vs. 4-Cl)Alters electron-withdrawing capacityDFT calculations + enzyme assays
Ester (ethyl vs. isopropyl)Modifies lipophilicityLogP measurement (shake-flask)
Methyl on naphthofuranSteric hindrance at binding siteX-ray co-crystallography

Advanced Approach:
Use QSAR models (e.g., CoMFA) to predict bioactivity of virtual libraries before synthesis .

What strategies improve metabolic stability in preclinical development?

Basic Screening:

  • Liver Microsomes: Incubate with rat/human microsomes (37°C, NADPH) and monitor parent compound depletion via LC-MS.
  • Identified Metabolites: Phase I (oxidation at methyl groups) and Phase II (glucuronidation) .

Advanced Optimization:

  • Deuterium Incorporation: Replace methyl hydrogens with deuterium to slow oxidative metabolism.
  • Prodrug Design: Mask carboxylate as a tert-butyl ester for improved oral bioavailability.

How can stereochemical outcomes of synthetic intermediates be controlled?

Basic Analysis:

  • Chiral HPLC: Use a Chiralpak IC column to resolve enantiomers.
  • Circular Dichroism: Confirm absolute configuration .

Advanced Control:
Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclization. Monitor enantiomeric excess (ee) via NMR with chiral shift reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.